2-ethyl-3-(4-fluorophenyl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
2-ethyl-3-(4-fluorophenyl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with fluorophenyl and methylpyrimidinylsulfanyl groups, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-ethyl-3-(4-fluorophenyl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This is achieved through a substitution reaction using a fluorinated aromatic compound.
Attachment of the methylpyrimidinylsulfanyl group: This step involves the reaction of the intermediate with a methylpyrimidinylsulfanyl reagent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-ethyl-3-(4-fluorophenyl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methylpyrimidinylsulfanyl groups, using appropriate nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-ethyl-3-(4-fluorophenyl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its effects on various physiological processes.
Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-ethyl-3-(4-fluorophenyl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
2-ethyl-3-(4-fluorophenyl)-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:
- 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol : This compound shares the fluorophenyl group but differs in other structural features.
- Other pyrazolo[1,5-a]pyrimidine derivatives : These compounds may have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-3-(4-fluorophenyl)-5-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5OS/c1-3-16-18(13-4-6-14(21)7-5-13)19-24-15(10-17(27)26(19)25-16)11-28-20-22-9-8-12(2)23-20/h4-10,25H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODSBHMPIMNIMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC(=CC(=O)N2N1)CSC3=NC=CC(=N3)C)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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